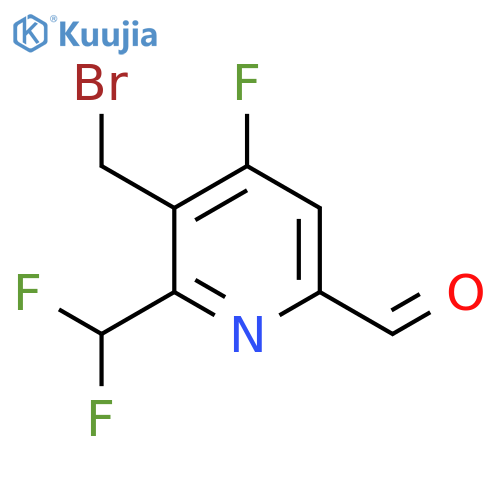Cas no 1805445-02-6 (3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde)

1805445-02-6 structure
商品名:3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde
CAS番号:1805445-02-6
MF:C8H5BrF3NO
メガワット:268.030611753464
CID:4886069
3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde
-
- インチ: 1S/C8H5BrF3NO/c9-2-5-6(10)1-4(3-14)13-7(5)8(11)12/h1,3,8H,2H2
- InChIKey: BURDQNTUTZLYKD-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C=C(C=O)N=C1C(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 205
- トポロジー分子極性表面積: 30
- 疎水性パラメータ計算基準値(XlogP): 2
3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029031336-500mg |
3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde |
1805445-02-6 | 95% | 500mg |
$1,718.70 | 2022-04-01 | |
| Alichem | A029031336-250mg |
3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde |
1805445-02-6 | 95% | 250mg |
$950.60 | 2022-04-01 | |
| Alichem | A029031336-1g |
3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde |
1805445-02-6 | 95% | 1g |
$3,010.80 | 2022-04-01 |
3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
-
C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
1805445-02-6 (3-(Bromomethyl)-2-(difluoromethyl)-4-fluoropyridine-6-carboxaldehyde) 関連製品
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)
- 2554-94-1(6-(Dimethylamino)hexanal)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)
- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量